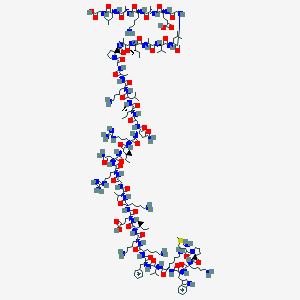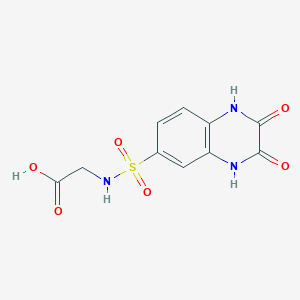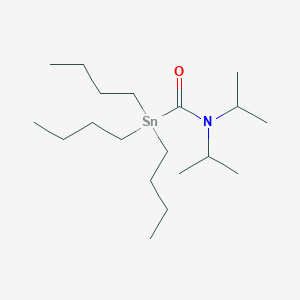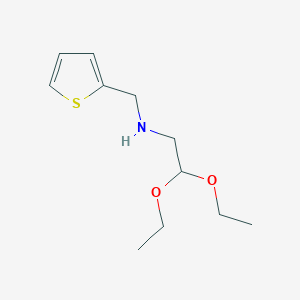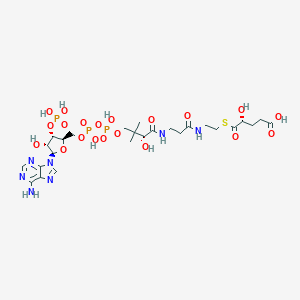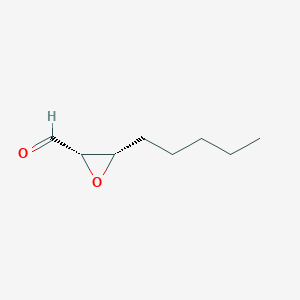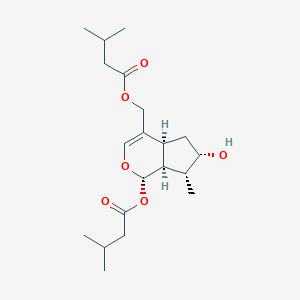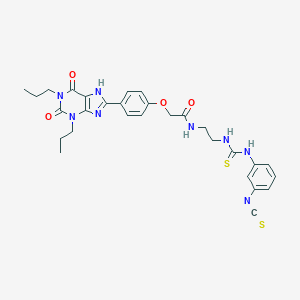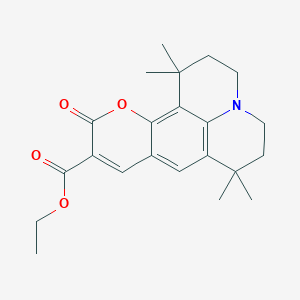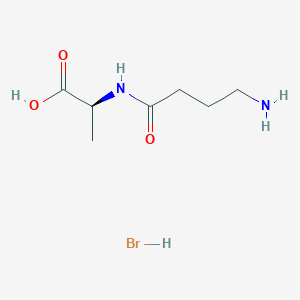
4-Aminobutylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutylalanine, also known as 4-ABAla, is a non-proteinogenic amino acid that has gained attention in the field of biochemistry due to its unique structure and potential applications. This amino acid is a derivative of alanine, where the carboxylic acid group is replaced with an amino group, resulting in a primary amine. In
Mechanism Of Action
The mechanism of action of 4-Aminobutylalanine is not fully understood. However, it is believed that the primary amine group of 4-Aminobutylalanine can form covalent bonds with other functional groups, such as carboxylic acids or aldehydes. This property makes 4-Aminobutylalanine a useful tool for site-specific labeling and conjugation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Aminobutylalanine are not well studied. However, it has been reported that 4-Aminobutylalanine can be incorporated into peptides and proteins without affecting their structure or function. This suggests that 4-Aminobutylalanine may not have significant effects on the biochemical and physiological properties of peptides and proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Aminobutylalanine in lab experiments is its ability to introduce new functional groups into peptides and proteins. This property can be used for site-specific labeling or conjugation, which can be useful in various research applications. However, one of the limitations of using 4-Aminobutylalanine is its cost and availability. 4-Aminobutylalanine is not readily available and can be expensive to synthesize.
Future Directions
There are several future directions for the use of 4-Aminobutylalanine in scientific research. One potential direction is the development of new methods for the synthesis of 4-Aminobutylalanine, which can make it more accessible and cost-effective. Another direction is the exploration of the biochemical and physiological effects of 4-Aminobutylalanine, which can provide insights into its potential applications. Finally, the use of 4-Aminobutylalanine in the development of new drugs or therapeutics is an area that can be explored in the future.
Synthesis Methods
The synthesis of 4-Aminobutylalanine can be achieved through several methods. One of the most common methods is the reaction of 4-aminobutyric acid with alanine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 4-Aminobutylalanine and N,N'-dicyclohexylurea (DCU) as a byproduct.
Scientific Research Applications
4-Aminobutylalanine has been used in various scientific research applications due to its unique properties. One of the most notable applications is its use in the synthesis of peptides and proteins. 4-Aminobutylalanine can be incorporated into peptides and proteins to introduce new functional groups, which can be used for site-specific conjugation or labeling.
properties
CAS RN |
113694-76-1 |
|---|---|
Product Name |
4-Aminobutylalanine |
Molecular Formula |
C7H15BrN2O3 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(2S)-2-(4-aminobutanoylamino)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H14N2O3.BrH/c1-5(7(11)12)9-6(10)3-2-4-8;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1 |
InChI Key |
SIZUITTXQRAABF-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CCCN.Br |
SMILES |
CC(C(=O)O)NC(=O)CCCN.Br |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCN.Br |
synonyms |
4-aminobutylalanine 4-aminobutyryl-DL-alanine hydrobromide ABAHB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



